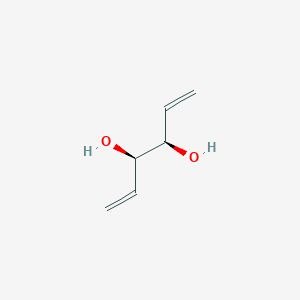

(3R,4R)-hexa-1,5-diene-3,4-diol

Description

Significance of Chiral Diols in Advanced Organic Synthesis

Chiral diols, organic compounds containing two hydroxyl (-OH) groups attached to a chiral framework, are of paramount importance in advanced organic synthesis. Their significance stems from several key features:

Versatile Precursors: They serve as crucial starting materials or intermediates in the synthesis of a wide array of complex natural products and biologically active molecules. nih.govacs.org

Chiral Ligands and Auxiliaries: The hydroxyl groups can coordinate to metal centers, forming chiral catalysts that drive asymmetric reactions, or they can act as chiral auxiliaries, directing the stereochemical outcome of a reaction before being cleaved from the molecule. nih.govacs.orgalfachemic.com

Induction of Stereochemistry: The inherent chirality of the diol can be transferred to new stereocenters during a chemical transformation, a process known as chirality transfer. nih.gov

The 1,2-diol motif, in particular, is a common structural feature in many natural products, making chiral 1,2-diols highly sought-after building blocks. The ability to synthesize these diols with high enantiomeric purity is a critical challenge and a major focus of research in asymmetric synthesis. nih.govacs.org

Overview of (3R,4R)-hexa-1,5-diene-3,4-diol as a C2-Symmetric Chiral Building Block

This compound is a unique chiral diol that possesses C2 symmetry. This means the molecule has a twofold rotational axis that leaves the molecule unchanged after a 180° rotation. This symmetry element has important synthetic implications:

Simplification of Product Mixtures: In many reactions, the two hydroxyl groups and their surrounding environments are chemically equivalent, which can lead to the formation of a single product or a simplified mixture of products, reducing the complexity of purification.

Enhanced Enantioselectivity: The well-defined and rigid chiral environment created by the C2-symmetric structure can lead to high levels of enantioselectivity in catalytic applications.

The presence of terminal vinyl groups in this compound provides additional synthetic handles for a variety of chemical transformations, such as cross-coupling reactions, olefin metathesis, and epoxidation, further expanding its utility as a versatile chiral building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 112571-38-7 |

| Appearance | Liquid |

| Boiling Point | 125 °C/45 mmHg |

| Melting Point | 14-16 °C |

| Density | 1.02 g/mL at 25 °C |

| Refractive Index | n20/D 1.479 |

| Data sourced from publicly available chemical databases. sigmaaldrich.com |

Historical Context and Evolution of its Synthetic Utility

The development of synthetic routes to enantiomerically pure this compound and its applications have evolved significantly over time. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material.

A significant breakthrough came with the development of methods starting from the "chiral pool," utilizing readily available and inexpensive chiral starting materials from nature. One notable example is the synthesis from D-mannitol, a naturally occurring sugar alcohol. rsc.org This approach involves a series of protection and deprotection steps to manipulate the hydroxyl groups and ultimately yield the desired chiral diol. rsc.org

More recently, asymmetric catalytic methods have provided more direct and efficient access to this and other chiral diols. These methods often involve the asymmetric dihydroxylation of a suitable diene precursor, a reaction pioneered by K. Barry Sharpless, which allows for the direct installation of the two hydroxyl groups with high stereocontrol.

The synthetic utility of this compound has been demonstrated in the total synthesis of several complex natural products. Its C2-symmetric nature and the presence of versatile functional groups have made it an invaluable tool for synthetic chemists seeking to construct stereochemically rich and diverse molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(3R,4R)-hexa-1,5-diene-3,4-diol |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |

InChI Key |

KUQWZSZYIQGTHT-PHDIDXHHSA-N |

Isomeric SMILES |

C=C[C@H]([C@@H](C=C)O)O |

Canonical SMILES |

C=CC(C(C=C)O)O |

Origin of Product |

United States |

Stereochemical Control and C2 Symmetry in 3r,4r Hexa 1,5 Diene 3,4 Diol Chemistry

Exploitation of C2-Symmetry in Bidirectional Synthetic Approaches

The C2-symmetry of (3R,4R)-hexa-1,5-diene-3,4-diol is particularly advantageous in bidirectional synthetic strategies. In this approach, both ends of the symmetric molecule are functionalized simultaneously, allowing for the rapid construction of complex molecules. This can be a highly efficient method as it can potentially halve the number of synthetic steps required to build a target molecule compared to a linear approach.

For instance, the platinum-catalyzed enantioselective addition of bis(pinacolato)diboron (B136004) (B2(pin)2) to 1,3-dienes represents a key transformation that can lead to C2-symmetric diols. nih.gov This 1,4-diboration process sets the stage for further synthetic manipulations where the resulting C2-symmetric bis(boronate) ester can undergo a variety of subsequent reactions at both boron-containing termini. nih.gov

A notable application of this bidirectional strategy is the stereoselective carbonyl allylation using the intermediate bis(boronate) ester. nih.gov This reaction allows for the simultaneous formation of two new stereocenters, with their configurations being directed by the existing chirality of the diol backbone. The result is a highly efficient construction of polyol chains with defined stereochemistry.

Diastereoselective and Enantioselective Transformations Guided by the Diol Stereochemistry

The inherent chirality of this compound serves as a powerful directing group in a variety of diastereoselective and enantioselective transformations. The two hydroxyl groups can coordinate to metal catalysts or reagents, creating a chiral environment that influences the stereochemical outcome of reactions at the adjacent vinyl groups.

One of the key transformations in this context is the asymmetric 1,4-dihydroxylation of 1,3-dienes. nih.gov This process, often initiated by a catalytic enantioselective diboration, allows for the conversion of simple dienes into synthetically valuable chiral 2-butene-1,4-diols with high levels of enantiomeric purity. nih.gov The stereochemistry of the final diol product is directly controlled by the chiral catalyst and the substrate geometry.

Furthermore, the stereogenic centers of the diol can direct the stereochemical course of subsequent reactions. For example, in carbonyl allylation reactions using the bis(boronate) ester derived from the diol, the approach of the carbonyl compound is influenced by the steric and electronic properties of the chiral diol backbone, leading to the formation of one diastereomer in preference to the other. nih.gov This diastereoselective control is crucial for the synthesis of complex natural products and other chiral molecules.

Desymmetrization Strategies of this compound Scaffolds

While the C2-symmetry of this compound is a powerful tool for bidirectional synthesis, many applications require the selective functionalization of only one of the two equivalent hydroxyl or vinyl groups. This process, known as desymmetrization, breaks the symmetry of the molecule and opens up pathways to a wider range of chiral, non-symmetric products.

A common desymmetrization strategy involves the selective monofunctionalization of one of the two hydroxyl groups. This can be achieved through enzymatic or chemical methods that can differentiate between the two enantiotopic hydroxyl groups. A sequence of selective monoprotection is a key step in this process. nih.gov For example, the use of a benzyl (B1604629) protecting group has been shown to be an effective method for the monofunctionalization of this compound. nih.gov This selective protection allows for the subsequent differential manipulation of the two hydroxyl groups.

| Approach | Reagent/Catalyst | Outcome | Reference |

| Monoprotection | Benzyl bromide, NaH | Selective formation of a monobenzylated diol | nih.gov |

Following monofunctionalization, the remaining free hydroxyl group or the vinyl groups can be selectively derivatized to generate asymmetric products. A notable example is the rhodium-catalyzed enantioconservative allylic substitution. nih.gov In this reaction, a carbonate group is introduced at one of the hydroxyl positions, which then acts as a leaving group in the presence of a rhodium catalyst and a nucleophile. nih.gov

Interestingly, the regioselectivity of this rhodium-catalyzed allylic alkylation can be highly dependent on the protection state of the remaining hydroxyl group. nih.gov For unprotected carbonates, a remarkable deviation from the expected branched product is observed, with the linear alkylation product being formed exclusively. nih.gov This level of control allows for the selective formation of either branched or linear products, further expanding the synthetic utility of this desymmetrization strategy.

| Reaction | Catalyst/Reagents | Key Feature | Product Type | Reference |

| Allylic Substitution | Rhodium catalyst, Ethyl carbonate | Enantioconservative | Branched or Linear | nih.gov |

| Allylic Alkylation | Rhodium catalyst, Unprotected carbonate | High regioselectivity for linear product | Linear | nih.gov |

Applications of 3r,4r Hexa 1,5 Diene 3,4 Diol in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The C2-symmetry of (3R,4R)-hexa-1,5-diene-3,4-diol allows for elegant synthetic strategies, such as bidirectional functionalization, where both ends of the molecule are elaborated simultaneously or sequentially to build complex carbon skeletons efficiently.

This compound has been instrumental in the total synthesis of numerous macrocyclic lactones and lactams, a class of compounds known for their diverse biological activities. Key strategies often involve olefin cross-metathesis to extend the carbon chain, followed by macrolactonization.

Mosquito Oviposition Pheromone ((5R,6S)-6-Acetoxy-5-hexadecanolide): The total synthesis of this pheromone, which is active for mosquitoes of the Culex genus, has been accomplished starting from the mannitol-derived this compound. nih.gov One efficient route involves bidirectional olefin metathesis reactions to elaborate the C2-symmetric starting material into 6-epi-MOP, which is then converted to the natural product via a Mitsunobu inversion. nih.gov

Cladospolide C: The synthesis of (+)-Cladospolide C was achieved in eight steps using this compound as one of the three key starting materials. longdom.orgresearchgate.net The strategy relied on two crucial cross-metathesis reactions to assemble the main carbon chain, followed by a Yamaguchi esterification to form the macrolide ring. longdom.orgresearchgate.net

Aspicilin: This eighteen-membered macrolide, which possesses four stereocenters, was synthesized utilizing (3R,4R)-1,5-hexadiene-3,4-diol as a chiral starting material. rsc.org

Stagonolide E and Curvulide A: These ten-membered ring lactones were synthesized from this compound using a bidirectional olefin-metathesis strategy. rsc.org This approach involves a site-selective cross-metathesis on one of the terminal double bonds, followed by a highly diastereoselective ring-closing metathesis to construct the macrocyclic core. rsc.org

| Natural Product | Class | Key Synthetic Strategies from this compound |

| Mosquito Oviposition Pheromone | Macrocyclic Lactone | Bidirectional Olefin Metathesis, Mitsunobu Inversion |

| Cladospolide C | Macrocyclic Lactone | Cross-Metathesis, Yamaguchi Esterification |

| Aspicilin | Macrocyclic Lactone | Utilization as a core chiral building block |

| Stagonolide E | Macrocyclic Lactone | Bidirectional Olefin Metathesis, Ring-Closing Metathesis |

| Curvulide A | Macrocyclic Lactone | Bidirectional Olefin Metathesis, Ring-Closing Metathesis |

The application of this compound extends beyond macrocycles to a wide array of other important bioactive compounds. Its role as a C2-symmetric chiral building block has been pivotal in the synthesis of molecules such as sialic acids, iriomoteolide 3a, thromboxane (B8750289) B2, didemniserinolipid B, squamostolide, muricatacine, rollicosin, phomopsolide C, and both enantiomers of seimatopolide A. rsc.org Furthermore, its transformation products have been used to generate piperidine (B6355638) alkaloids like allosedridine and 2-epi-ethylnorlobelol through a combination of cross-metathesis and aza-Michael addition reactions. rsc.org

Preparation of Chiral Synthons and Versatile Intermediates

Beyond its direct use in total synthesis, this compound serves as a parent compound for the preparation of other highly useful chiral building blocks.

Chiral butenolides are prevalent motifs in natural products and serve as versatile intermediates in organic synthesis. nih.govorganic-chemistry.org While direct conversion pathways are part of broader synthetic sequences, this compound is a key precursor to intermediates that lead to these structures. For instance, the olefinic arms of the diol can be functionalized through methods like cross-metathesis. The resulting products can then undergo oxidative cyclization or other transformations to yield chiral γ-butyrolactones, which can be readily converted to the corresponding butenolides through standard synthetic operations like selenoxide elimination or bromination-dehydrobromination.

The diol is an excellent starting material for creating enantiopure γ-butyrolactones and γ-lactams. A powerful strategy involves protecting the diol moiety and then subjecting the terminal olefins to cross-metathesis. rsc.org These cross-metathesis products are ideal substrates for stereoselective conjugate addition reactions. rsc.org For example, an aza-Michael addition can be employed to introduce a nitrogen-containing substituent, which upon subsequent cyclization, yields enantiopure γ-lactams. rsc.org Similarly, other conjugate additions can lead to precursors that cyclize to form γ-butyrolactones. rsc.org

The reactivity of the two terminal olefins and the vicinal diol in this compound allows for its conversion into a diverse range of other chiral building blocks. The selective transformation of one or both olefin groups via reactions such as epoxidation, dihydroxylation, or hydrogenation provides access to a variety of enantiopure intermediates. organic-chemistry.org For example, selective epoxidation of one double bond furnishes a chiral epoxy-alcohol, a valuable synthon for further elaboration. Bidirectional cross-metathesis with different partners can differentiate the two ends of the molecule, leading to C1-symmetric products that are themselves versatile chiral synthons for more complex targets. rsc.org

| Synthon Class | Preparative Strategy from this compound |

| Chiral Butenolide Precursors | Cross-Metathesis, Oxidative Cyclization |

| Enantiopure γ-Butyrolactones | Cross-Metathesis, Stereoselective Conjugate Addition, Lactonization |

| Enantiopure γ-Lactams | Cross-Metathesis, Aza-Michael Addition, Lactamization |

| Chiral Epoxy-alcohols | Selective Epoxidation |

| Differentiated Dienes | Sequential or Bidirectional Cross-Metathesis |

Mechanistic Investigations and Catalytic Systems in Reactions of 3r,4r Hexa 1,5 Diene 3,4 Diol

Catalysis in Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with wide-ranging applications in organic synthesis. mdpi.com The functional group tolerance and high activity of modern catalysts make this methodology suitable for complex molecules like diols.

Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are central to modern olefin metathesis due to their remarkable stability and functional group tolerance. rsc.org These catalysts are tolerant of air and moisture and can be used with substrates containing traditionally sensitive functional groups like alcohols, aldehydes, and carboxylic acids. rsc.orgutc.edu The general structure of these catalysts features a ruthenium metal center bonded to a carbene (the Ru=C bond), which is the active site for the metathesis reaction. utc.edu

The catalytic cycle begins with the dissociation of a ligand, typically a phosphine, from the pre-catalyst to generate a more active 14-electron species. rsc.org This active catalyst then engages with an olefin substrate in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium-alkylidene complex, which continues the catalytic cycle. utc.edu In the context of a ring-closing metathesis (RCM) of a diene like (3R,4R)-hexa-1,5-diene-3,4-diol, this process would lead to the formation of a cyclic olefin and a volatile byproduct, such as ethylene, which drives the reaction forward. utc.edu

The evolution of Grubbs' catalysts has led to several "generations," each with improved properties. The first-generation catalysts, such as RuCl2(=CHPh)(PCy3)2 , demonstrated good functional group tolerance. nih.gov The second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand like 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene , exhibit significantly higher activity and thermal stability, allowing for lower catalyst loadings and the metathesis of more challenging, sterically hindered olefins. rsc.orgutc.edunih.gov Further developments led to Hoveyda-Grubbs type catalysts, which are phosphine-free and show enhanced stability and initiation characteristics. rsc.orgnih.gov

Table 1: Generations of Grubbs' Catalysts and Key Features

| Catalyst Generation | Key Ligands | General Characteristics |

|---|---|---|

| First Generation | Tricyclohexylphosphine (PCy3) | Good functional group tolerance, moderate activity. nih.gov |

| Second Generation | N-Heterocyclic Carbene (NHC) | High activity and thermal stability, suitable for challenging substrates. rsc.orgnih.gov |

| Hoveyda-Grubbs Type | Chelating Isopropoxybenzylidene | High stability, phosphine-free, controlled initiation. rsc.orgumicore.com |

| CAAC-Containing | Cyclic Alkyl Amino Carbene (CAAC) | Useful for reactions generating ethylene, can influence selectivity. umicore.comsigmaaldrich.cn |

A primary goal in modern olefin metathesis is the control of stereoselectivity to favor the formation of either the E (trans) or Z (cis) isomer of the newly formed double bond. umicore.com This is achieved through the rational design and optimization of the catalyst's ligand sphere. The steric and electronic properties of the ligands surrounding the ruthenium center directly influence the geometry of the transition states in the catalytic cycle, thereby dictating the stereochemical outcome. nih.gov

For Z-selective metathesis, catalysts have been designed to create steric clash that disfavors the formation of the transition state leading to the E-alkene. nih.gov For instance, replacing the chloride ligands in a Grubbs-type catalyst with bulkier groups like pivalate (B1233124) or nitrate (B79036) moieties can enhance Z-selectivity. nih.gov Similarly, the use of specific chelating dithiolate ligands has been shown to promote the formation of Z-olefins in the cross-metathesis of substrates like cis-2-butene-1,4-diol. mdpi.com

Computational studies using Density Functional Theory (DFT) have become instrumental in understanding and predicting stereoselectivity. nih.govresearchgate.net These studies analyze the energy barriers of different reaction pathways (e.g., side-bound vs. bottom-bound mechanisms) and the stabilities of the metallacyclobutane intermediates that lead to either the Z or E product. nih.gov By modifying ligands, such as the NHC or the benzylidene fragment, chemists can fine-tune the catalyst to favor a specific stereochemical pathway, potentially achieving high selectivity under kinetic control. nih.govresearchgate.net For example, connecting the aryl arms of an NHC ligand with a hydrocarbon linker can significantly stabilize the catalyst and influence its activity and selectivity profile in challenging RCM reactions. nih.gov

Chiral Brønsted Acid Catalysis in Diol-Derived Systems

Chiral Brønsted acids have emerged as powerful catalysts for a wide range of asymmetric transformations. They operate by activating substrates through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile to an electrophile. nih.govillinois.edu

Chiral diols are a cornerstone in the development of asymmetric catalysts. In the context of Brønsted acid catalysis, chiral diols like derivatives of 1,1'-Bi-2-naphthol (BINOL) are frequently used to create highly effective chiral phosphoric acids (CPAs) or are used directly as catalysts. nih.govnih.gov The well-defined, rigid C2-symmetric scaffold of BINOL provides an effective chiral environment.

The development of novel catalysts often involves modifying the diol backbone. For example, substituting the 3,3'-positions of the BINOL framework can significantly enhance enantioselectivity in reactions like asymmetric allylboration. nih.gov In one study, a series of diol catalysts were evaluated, and while simple diols like (+)-diethyl tartrate showed negligible performance, BINOL-derived catalysts, especially (S)-3,3′-Ph2-BINOL, afforded the product in high yield and excellent enantiomeric ratio (96:4). nih.gov This highlights that the specific structure of the diol is crucial for effective catalysis. nih.gov The principles from these studies suggest that a C2-symmetric diol like this compound could serve as a scaffold for a new class of chiral ligands or Brønsted acid catalysts for various asymmetric reactions.

Asymmetric allylboration is a key carbon-carbon bond-forming reaction that generates valuable homoallylic alcohols. Chiral diols can catalyze this reaction with high enantioselectivity. nih.gov The mechanism involves the activation of a boronate ester by the chiral diol catalyst.

Mechanistic studies involving IR, NMR, and mass spectrometry suggest that a facile exchange occurs between the boronate ester (e.g., allyldiisopropoxyborane ) and the chiral diol catalyst. nih.gov This exchange generates a new, more reactive chiral allylboron species. The chiral diol catalyst then activates the electrophile, such as an acyl imine, through hydrogen bonding. nih.gov This dual activation brings the reactants together within a highly organized, chiral transition state, leading to a facial-selective attack of the allyl group onto the imine. illinois.edunih.gov The enantioselectivity of the reaction is therefore determined by the specific geometry of this catalyst-substrate complex. nih.gov The effectiveness of this process is highly dependent on the boronate used; while pinacol-derived allylboronates showed slow rates, diisopropoxy boronates provided the best results in terms of yield and enantioselectivity. nih.gov

Stereochemical Models and Transition State Analysis in Diol-Mediated Transformations

To understand and predict the outcomes of stereoselective reactions, chemists rely on stereochemical models and transition state analysis, often aided by computational chemistry. nih.govnih.gov These models provide a three-dimensional picture of how the catalyst and substrates interact to favor the formation of one stereoisomer over others.

In transformations involving chiral diols or their derivatives, the stereochemical outcome is often rationalized using chair-like or boat-like transition state models. For instance, in the catalytic enantioselective diboration of 1,3-dienes, the high diastereoselectivity observed in a subsequent allylation reaction was explained by a chair-like transition state. nih.gov This model, labeled 'Transition State A' in the study, minimizes unfavorable A(1,3) steric interactions and directs the carbon-carbon bond formation to the least hindered face of the intermediate, resulting in near-perfect transfer of chirality. nih.gov

Computational methods, especially DFT, provide deeper insight into these transition states. nih.govresearchgate.net By calculating the energies of various possible transition state structures, researchers can identify the lowest-energy pathway and thus predict the major product. This analysis is crucial for catalyst optimization. For example, DFT calculations have been used to understand how replacing chloride ligands with sulfur-based chelates in a Hoveyda-Grubbs catalyst could lead to the formation of a Z-olefin product under kinetic control. nih.gov Similarly, DFT studies can elucidate the role of multiple non-covalent interactions, such as hydrogen bonds, in stabilizing the preferred transition state in Brønsted acid-catalyzed reactions, which is essential for achieving high enantioselectivity. rsc.org

Computational and Spectroscopic Methodologies for Characterization and Study of 3r,4r Hexa 1,5 Diene 3,4 Diol

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a virtual laboratory, allowing for the investigation of molecular properties and reaction dynamics at the atomic level. For (3R,4R)-hexa-1,5-diene-3,4-diol, these methods are crucial for understanding its stereochemistry and predicting its behavior in chemical reactions.

The flexibility of the acyclic carbon chain in this compound allows it to adopt numerous conformations. These conformations can have different energies, and their relative populations can significantly influence the molecule's physical properties and reactivity. Conformational analysis through molecular mechanics or more rigorous quantum chemical calculations can map out the potential energy surface of the diol.

Research on similar 1,5-diene systems demonstrates the importance of gauche and anti conformations around the central C-C bond. For this compound, the interplay of steric hindrance between the vinyl groups and hydrogen bonding between the hydroxyl groups are the primary determinants of conformational preference. Computational studies can predict the dihedral angles and the relative energies of the stable conformers. A representative energy landscape might reveal several low-energy conformers, with the most stable ones often stabilized by intramolecular hydrogen bonds.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (HO-C3-C4-OH) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | Intramolecular H-bonding |

| B | 180° (anti) | 1.5 | Steric minimization |

| C | -60° (gauche) | 0.25 | Intramolecular H-bonding |

Note: The data in this table is illustrative and represents typical results from computational conformational analysis.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.govacs.org These calculations can map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. For reactions involving this compound, such as cyclization or oxidation, DFT can provide a detailed, step-by-step understanding of the electronic and structural changes that occur. youtube.com

Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can offer further insights into the electronic structure and bonding. researchgate.net By analyzing the donor-acceptor interactions between orbitals, NBO can quantify the stabilizing effects of hyperconjugation and hydrogen bonding, which are critical in determining the reactivity of the diol. For instance, in an acid-catalyzed cyclization, NBO analysis could highlight the electronic shifts that facilitate the nucleophilic attack of one hydroxyl group on a protonated alkene.

The design of catalysts for stereoselective reactions involving diols is a significant area of research. mdpi.commdpi.com Computational methods play a crucial role in this process, enabling the in silico design and optimization of catalysts before their synthesis and experimental testing. acs.org For reactions such as the asymmetric epoxidation or dihydroxylation of the double bonds in this compound, computational modeling can be used to screen potential catalysts and ligands.

By modeling the interaction between the diol, the catalyst, and the reactants, researchers can predict which catalyst-ligand combination will provide the highest stereoselectivity. This involves calculating the energies of the diastereomeric transition states leading to the different product stereoisomers. A larger energy difference between these transition states suggests a higher enantiomeric or diastereomeric excess can be achieved. This predictive power accelerates the discovery of efficient catalytic systems. mdpi.com

Advanced Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the characterization of this compound, providing direct experimental evidence of its structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework. researchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to identify the different types of protons and their connectivity. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments.

To determine the enantiomeric purity of chiral diols, specialized NMR techniques are often employed. rsc.orgrsc.orgnih.gov This typically involves the use of a chiral derivatizing agent or a chiral solvating agent. rsc.orgacs.org These agents react with the diol to form diastereomers or diastereomeric complexes, which will have distinct NMR signals for the two enantiomers, allowing for their quantification.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| 5.85 - 5.95 | ddd | J = 17.2, 10.5, 5.5 | H1, H6 | |

| 5.20 - 5.30 | dt | J = 17.2, 1.5 | H2a, H5a | |

| 5.10 - 5.18 | dt | J = 10.5, 1.5 | H2b, H5b | |

| 4.10 - 4.15 | m | - | H3, H4 | |

| 2.50 - 2.60 | br s | - | OH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| 138.5 | C1, C6 | |||

| 115.0 | C2, C5 | |||

| 74.5 | C3, C4 |

Note: The data in this table is illustrative and represents typical values for a compound with this structure.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org For this compound, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can confirm its molecular formula (C₆H₁₀O₂) by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O), vinyl radicals (C₂H₃•), or cleavage of the C3-C4 bond. While standard MS is generally not able to distinguish between stereoisomers, tandem mass spectrometry (MS/MS) techniques, sometimes in conjunction with chiral derivatization, can be used to differentiate between them. researchgate.netresearchgate.netspectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) and the carbon-carbon double bonds (C=C) of the vinyl groups.

The IR spectrum of this compound will exhibit a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of this peak is due to hydrogen bonding between the diol molecules. Additionally, characteristic peaks for the C=C stretching of the vinyl groups would be expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl groups typically appear above 3000 cm⁻¹, while the C-H stretches of the saturated part of the molecule are found just below 3000 cm⁻¹. The C-O stretching vibrations of the alcohol groups will also be present, typically in the 1000-1200 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Vinyl | C=C Stretch | 1640-1680 |

| Vinyl | =C-H Stretch | 3010-3095 |

| Alkane | C-H Stretch | 2850-2960 |

| Alcohol | C-O Stretch | 1000-1200 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

While IR spectroscopy confirms the presence of functional groups, it cannot distinguish between different stereoisomers. Chiral chromatography is the definitive method for separating and quantifying the enantiomers and diastereomers of this compound, thereby determining its enantiomeric excess (ee) and diastereomeric ratio (dr). This is crucial in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

In a typical analysis, a sample of hexa-1,5-diene-3,4-diol would be passed through a column packed with a CSP. The choice of CSP is critical and is often based on the class of compound being analyzed. For diols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC, while cyclodextrin-based phases are common in GC. gcms.cz

For instance, in the analysis of a related chiral compound, different chiral columns showed varying degrees of separation for the enantiomers, with a Lux cellulose-3 column providing baseline separation. nih.gov The mobile phase composition and column temperature are also optimized to achieve the best separation. nih.gov Lower temperatures often lead to better resolution. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The determination of the diastereomeric ratio is also possible using chiral chromatography, as diastereomers have different physical properties and will also be separated on an appropriate column.

Table 2: Illustrative Chiral GC Separation Data for a Chiral Compound

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| This compound | 15.2 | 98.5 |

| (3S,4S)-hexa-1,5-diene-3,4-diol | 16.8 | 1.5 |

Note: This data is illustrative. Actual retention times and peak areas would be determined experimentally.

X-ray Crystallography of Diol Derivatives or Catalyst Complexes

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a low-melting liquid like this compound can be challenging. A common strategy to overcome this is to derivatize the diol into a crystalline solid. For example, the diol could be reacted with a suitable reagent to form a crystalline ester, carbamate, or other derivative whose structure can then be determined by X-ray diffraction.

Alternatively, if the diol is produced via a catalytic process, the structure of the chiral catalyst complexed with the substrate or product can sometimes be determined. This provides valuable insight into the mechanism of the asymmetric induction. The synthesis and X-ray crystal structure of various organometallic complexes have been reported, providing a basis for understanding the spatial arrangement of ligands around a metal center. researchgate.netmdpi.com This information is crucial for designing more effective and selective catalysts.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. This allows for the unequivocal assignment of the (R,R) configuration at the chiral centers of the diol derivative.

Future Perspectives and Emerging Research Directions in 3r,4r Hexa 1,5 Diene 3,4 Diol Chemistry

Development of Novel and More Efficient Synthetic Strategies

The accessibility of (3R,4R)-hexa-1,5-diene-3,4-diol is crucial for its broader application. While established methods exist, ongoing research is focused on developing more efficient, scalable, and sustainable synthetic routes.

One of the foundational methods for synthesizing related chiral diols, such as (3R,4R)-hexane-3,4-diol, involves the use of D-mannitol as a chiral pool starting material. researchgate.netrsc.org This strategy relies on a series of protection and deprotection steps to yield the desired stereoisomer. researchgate.netrsc.org A key transformation in some syntheses of the diene diol is the deprotection of its diacetate precursor, (3R,4R)-hexa-1,5-diene-3,4-diyl diacetate, which can be achieved in high yield on a large scale using potassium carbonate in methanol. lookchem.com

Future research will likely focus on several key areas to improve upon existing methods:

Biocatalysis: The use of enzymes to catalyze the stereoselective dihydroxylation of a suitable precursor could offer a more direct and environmentally friendly route to the target molecule.

Asymmetric Dihydroxylation: Refining catalytic asymmetric dihydroxylation methods for 1,5-hexadiene (B165246) could provide a more direct and atom-economical synthesis.

Catalytic Enantioselective Diboration: A promising approach involves the platinum-catalyzed enantioselective diboration of 1,3-dienes, followed by oxidation to the corresponding 1,4-diol. nih.gov Adapting this methodology to suitable precursors could lead to an efficient synthesis of this compound. nih.gov

Expanded Applications in Asymmetric Catalysis and Materials Science

The unique structural features of this compound make it an attractive candidate for applications in both asymmetric catalysis and materials science.

In asymmetric catalysis , chiral diols are important for the synthesis of chiral ligands. researchgate.net The C2-symmetry of this compound makes it a prime candidate for the development of new chiral ligands for transition metal-catalyzed reactions. Research in this area is moving towards the synthesis of novel oxygen-containing ligands derived from amine precursors. researchgate.net Furthermore, derivatives of this diol have the potential to be used as organocatalysts, for example in aldol (B89426) condensation reactions. sciforum.net

In materials science , diols are fundamental building blocks for polyesters. The presence of two hydroxyl groups allows for the formation of polyester (B1180765) chains through polycondensation reactions. The vinyl groups on this compound offer a site for further functionalization or cross-linking, which could lead to the development of novel polymers with unique properties. For instance, this diol could be used to create insoluble polymers and films. biosynth.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis is increasingly focused on sustainable and efficient manufacturing processes. The integration of flow chemistry and green chemistry principles is a key aspect of this evolution.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of chiral intermediates and active pharmaceutical ingredients is an area where flow chemistry is being actively explored. Future research could focus on adapting the synthesis of this compound to a continuous flow process, which would be particularly beneficial for large-scale production.

Sustainable synthesis methodologies aim to reduce the environmental impact of chemical processes. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods. The synthesis of this compound from a renewable resource like D-mannitol is a step in this direction. researchgate.netrsc.org Future research will likely explore other green chemistry approaches, such as biocatalysis and the use of water as a solvent.

Exploration of New Chemical Reactivities and Transformations

The diene and vicinal diol functionalities in this compound provide a rich platform for exploring new chemical reactions and transformations.

The conjugated diene system can participate in a variety of reactions, most notably the Diels-Alder reaction . This powerful cycloaddition reaction allows for the rapid construction of complex six-membered rings. The stereochemistry of the diol can influence the facial selectivity of the Diels-Alder reaction, providing a route to highly substituted and stereochemically complex cyclic compounds.

The terminal alkenes can also undergo metathesis reactions , which would allow for the synthesis of macrocycles or polymers. The vicinal diol can be transformed into a variety of other functional groups, such as epoxides or protected as acetals, enabling a wide range of subsequent chemical modifications. researchgate.net For example, the catalytic enantioselective diboration of 1,3-dienes followed by oxidation is a valuable transformation for creating chiral diols. nih.gov

Potential in Chiral Drug Synthesis and Agrochemical Development (General Research Directions)

The stereochemistry of a molecule is often critical to its biological activity. As a chiral building block, this compound holds significant potential for the synthesis of new chiral drugs and agrochemicals.

In chiral drug synthesis , this diol can serve as a starting material for the synthesis of complex natural products and their analogues. uni-halle.de Its defined stereocenters can be incorporated into the carbon skeleton of a target molecule, reducing the need for challenging stereoselective reactions later in the synthesis. For instance, chiral diols are important subunits in various monosaccharides and natural products like (+)-boronolide. researchgate.net

In agrochemical development , the search for new, more effective, and environmentally benign pesticides and herbicides is ongoing. The introduction of specific stereoisomers can lead to compounds with enhanced activity and reduced off-target effects. The structural and stereochemical features of this compound make it a valuable synthon for the creation of novel agrochemical scaffolds. Nitrogen-containing compounds, which are ubiquitous in pharmaceuticals and agrochemicals, can be synthesized through methods like transition metal-catalyzed hydroamination of unsaturated hydrocarbons. acs.org

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations when using (3R,4R)-hexa-1,5-diene-3,4-diol in organic synthesis?

- Answer : The compound exists as three stereoisomers: (3R,4R), (3S,4S), and the meso form. The (3R,4R)-configuration is critical for stereoselective synthesis, enabling controlled formation of stereocenters in natural products like (+)-Aspicilin and (+)-Cladospolide C. The hydroxyl groups and conjugated diene system direct reactivity, favoring specific ring-closing metathesis (RCM) pathways .

Q. How is this compound employed in synthesizing heterocyclic compounds?

- Answer : The compound serves as a precursor for dihydrofurans and dihydropyrans via RCM. The allylic hydroxyl groups dictate regioselectivity, enabling selective 5- or 6-membered ring formation. For example, Ru-catalyzed metathesis with Grubbs’ catalyst yields dihydrofuran derivatives, pivotal in bioactive molecule synthesis .

Q. What experimental protocols are recommended for characterizing the stereochemical purity of this compound?

- Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm diastereomeric configurations.

- Polarimetry : Measure optical rotation ([α]) against literature values for the (3R,4R)-enantiomer .

Advanced Research Questions

Q. How can the C-symmetry of this compound be exploited in bidirectional synthesis of complex natural products?

- Answer : The C-symmetric diol allows simultaneous functionalization of homotopic termini. For example, bidirectional cross metathesis (CM) with acrylates followed by RCM yields ten-membered lactones (e.g., stagonolide E). Differentiation of termini via selective oxidation or protection strategies enables asymmetric synthesis of C-symmetric targets .

Q. What strategies address contradictions in reactivity data for this compound under varying reaction conditions?

- Answer : Divergent outcomes arise from solvent polarity and catalyst choice. For instance:

- Oxidation : In polar solvents (e.g., HO/THF), TEMPO/NaOCl selectively oxidizes hydroxyls to ketones.

- Reduction : Hydrogenation with Pd/C in EtOAc saturates double bonds without hydroxyl modification.

Methodological consistency and in-situ monitoring (e.g., TLC) are critical for reproducibility .

Q. How does the stereochemistry of this compound influence dynamic kinetic resolution (DKR) in enzyme-catalyzed reactions?

- Answer : The (3R,4R)-configuration aligns with lipase active sites (e.g., CAL-B), enabling DKR during macrolactonization. The diol’s rigidity minimizes epimerization, preserving enantiomeric excess (>98% ee) in products like curvulide A. Substrate engineering (e.g., acyl donors) further optimizes selectivity .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood due to toxicity (UN 2810; Toxic Liquid, Organic, N.O.S.).

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.